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molecular formula C5H3Cl2NO2 B072120 2,3-Dichloro-N-methylmaleimide CAS No. 1123-61-1

2,3-Dichloro-N-methylmaleimide

Cat. No. B072120
M. Wt: 179.99 g/mol
InChI Key: PYOLPWAVSYVLMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05859261

Procedure details

A 3L-three-necked flask fitted with a magnetic stir bar, digital thermocouple/thermometer, nitrogen purge and solid addition funnel was charged with 450 g (269.5 mol) of dichloromaleic anhydride, 191 g (282.8 mol) of methylamine hydrochloride and 1.6 L of acetic acid. The reaction mixture was then cooled to 10° C., and 160 g NaOMe added from the solid addition funnel over 1 hour while keeping the temperature between 10°-12° C. The reaction mixture was allowed to stir at room temperature for 42 hours (24 hours is sufficient) then heated to 100° C. for 3 hours. HPLC analysis at this time indicated that all the starting material had disappeared. The reaction was cooled to room temperature and 2L water was added. The mixture was then cooled to 3°-10° C. for 1 hour and filtered at 4° C. The solids were then rinsed with 2L of cold deionized water. The pale yellow solid dried in an air oven overnight to afford 360 g (75%) yield of the titled compound.
Quantity
450 g
Type
reactant
Reaction Step One
Quantity
191 g
Type
reactant
Reaction Step One
Quantity
1.6 L
Type
reactant
Reaction Step One
Name
NaOMe
Quantity
160 g
Type
reactant
Reaction Step Two
[Compound]
Name
2L
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1=[C:3]([Cl:9])[C:4]([O:6][C:7]1=O)=[O:5].Cl.[CH3:11][NH2:12].C(O)(=O)C.C[O-].[Na+]>O>[Cl:1][C:2]1[C:7](=[O:6])[N:12]([CH3:11])[C:4](=[O:5])[C:3]=1[Cl:9] |f:1.2,4.5|

Inputs

Step One
Name
Quantity
450 g
Type
reactant
Smiles
Cl/C/1=C(/C(=O)OC1=O)\Cl
Name
Quantity
191 g
Type
reactant
Smiles
Cl.CN
Name
Quantity
1.6 L
Type
reactant
Smiles
C(C)(=O)O
Step Two
Name
NaOMe
Quantity
160 g
Type
reactant
Smiles
C[O-].[Na+]
Step Three
Name
2L
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
10 °C
Stirring
Type
CUSTOM
Details
to stir at room temperature for 42 hours (24 hours is sufficient)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 3L-three-necked flask fitted with a magnetic stir bar
CUSTOM
Type
CUSTOM
Details
digital thermocouple/thermometer, nitrogen purge
ADDITION
Type
ADDITION
Details
solid addition funnel
CUSTOM
Type
CUSTOM
Details
between 10°-12° C
TEMPERATURE
Type
TEMPERATURE
Details
then heated to 100° C. for 3 hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled to room temperature
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then cooled to 3°-10° C. for 1 hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
filtered at 4° C
WASH
Type
WASH
Details
The solids were then rinsed with 2L
CUSTOM
Type
CUSTOM
Details
The pale yellow solid dried in an air oven overnight
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
ClC1=C(C(=O)N(C1=O)C)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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